molecular formula C13H19N B2974408 (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine CAS No. 2248214-74-4

(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine

Cat. No. B2974408
CAS RN: 2248214-74-4
M. Wt: 189.302
InChI Key: UBJACCBXKOMPPB-VUUHIHSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various biological processes.

Mechanism of Action

(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine selectively binds to the adenosine A1 receptor and blocks its activity. This receptor is involved in various physiological processes such as the regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine can affect these processes and lead to various biological effects.
Biochemical and Physiological Effects:
(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has been shown to have various biochemical and physiological effects. For example, it can reduce heart rate and blood pressure, inhibit the release of neurotransmitters such as dopamine and acetylcholine, and reduce inflammation. (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise studies. However, one limitation is that it can have off-target effects on other adenosine receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine. One area of interest is the role of adenosine receptors in cancer and the potential use of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine as a cancer treatment. Another area of interest is the development of more selective adenosine receptor antagonists that can be used in specific biological processes. Additionally, the use of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine in combination with other drugs or therapies is an area of potential research.

Synthesis Methods

The synthesis of (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine involves the reaction between 2,2-dimethylcyclopropylamine and 2-bromo-1-phenylethanol, followed by a series of chemical reactions. The final product is obtained through purification and isolation.

Scientific Research Applications

(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has been used in various scientific research studies to investigate the role of adenosine receptors in different biological processes. For example, it has been used to study the effects of adenosine on the cardiovascular system, brain function, and inflammation. (1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine has also been used in studies related to cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

(1R)-1-(2,2-dimethyl-1-phenylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(14)13(9-12(13,2)3)11-7-5-4-6-8-11/h4-8,10H,9,14H2,1-3H3/t10-,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJACCBXKOMPPB-VUUHIHSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1(C)C)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1(CC1(C)C)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine

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